molecular formula C9H7N3O B1500988 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 619331-72-5

4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B1500988
CAS No.: 619331-72-5
M. Wt: 173.17 g/mol
InChI Key: CVXTTYCHDZTFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 619331-72-5) is a high-value pyrrolopyridine derivative with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol. This compound features a nitrile group at the 7-position and a methoxy group at the 4-position of the fused pyrrolo[2,3-c]pyridine heterocyclic scaffold, as represented by the SMILES code N#CC1=NC=C(OC)C2=C1NC=C2 . Pyrrolopyridines, also known as azaisoindoles, are privileged structures in medicinal chemistry due to their resemblance to purine bases and their presence in biologically active alkaloids . This specific carbonitrile derivative serves as a versatile synthetic intermediate for constructing more complex molecules. The nitrile group is a key functional handle for further chemical transformations, including conversion to carboxylic acids, amides, or tetrazole rings, which are crucial in drug discovery for modulating pharmacokinetic properties and target binding . The pyrrolo[2,3-c]pyridine core is a key structural isomer in a class of compounds that have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential as analgesic, antidiabetic, antimycobacterial, antiviral, and antitumor agents . This product is intended for research and development purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-8-5-12-7(4-10)9-6(8)2-3-11-9/h2-3,5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXTTYCHDZTFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666764
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619331-72-5
Record name 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS No. 619331-72-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antidiabetic, antimicrobial, and anticancer activities, alongside relevant case studies and research findings.

  • Molecular Formula : C9H7N3O
  • Molecular Weight : 173.171 g/mol
  • CAS Number : 619331-72-5

1. Antidiabetic Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine can effectively reduce blood glucose levels. For instance, compounds in this class have been shown to stimulate glucose uptake in muscle and fat cells without affecting circulating insulin levels. A study highlighted that certain derivatives achieved a significant increase in insulin sensitivity in mouse adipocytes, with results suggesting a dose-dependent response .

2. Antimicrobial Activity

Pyrrolo[2,3-c]pyridine derivatives have demonstrated promising antimicrobial properties. A study evaluated various compounds against bacterial strains and found that modifications to the structure significantly affected their activity. Notably, the removal of specific functional groups led to a marked decrease in efficacy, indicating the importance of structural integrity for biological activity .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies revealed moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells. The compound was also assessed for its ability to inhibit key enzymes involved in cancer progression, demonstrating potential as a therapeutic agent in oncology .

Case Study 1: Insulin Sensitivity

A notable study evaluated the effects of a pyrrolo derivative on insulin sensitivity in cynomolgus monkeys. The compound exhibited significant bioavailability (95%) and demonstrated efficacy at a dosage of 2 mg/kg. However, high plasma protein binding limited further assessment of its antidiabetic efficacy in vivo .

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, several pyrrolo derivatives were tested against VERO cells and various bacterial strains. The most active derivatives maintained good solubility and exhibited low toxicity levels while effectively inhibiting microbial growth .

Case Study 3: Antitumor Activity

In vitro assays assessed the cytotoxic effects of multiple pyrrolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds showed varying degrees of efficacy with IC50 values indicating significant inhibition of cancer cell proliferation. Notably, one derivative exhibited an IC50 value of 1900 nM against FGFR1, suggesting its potential as a targeted therapy for tumors associated with FGFR signaling pathways .

Summary of Research Findings

Activity TypeKey Findings
AntidiabeticCompounds stimulate glucose uptake; increase insulin sensitivity (up to 37%) in adipocytes .
AntimicrobialActive against various bacterial strains; structural modifications impact efficacy significantly .
AnticancerModerate cytotoxicity against ovarian cancer; effective FGFR inhibitors with low toxicity .

Scientific Research Applications

The biological activity of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can be categorized into several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Case Study : A study demonstrated that a related compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

Antiviral Activity

Pyrrolo[2,3-c]pyridine derivatives have also been evaluated for their antiviral properties:

  • Mechanism : They act by inhibiting viral replication processes.
  • Case Study : In vitro studies showed that certain analogs displayed low micromolar inhibitory potency against viral integrases, suggesting potential as antiviral agents .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pyrrolo[2,3-c]pyridine derivatives:

Analgesic Properties

Exploratory studies have suggested that modifications of pyrrolo[2,3-c]pyridine can yield compounds with analgesic properties:

  • Mechanism : These compounds may interact with pain pathways to alleviate discomfort.
  • Case Study : Some derivatives were tested in animal models and showed superior analgesic effects compared to standard analgesics like acetylsalicylic acid .

Data Table of Biological Activities

Activity TypeMechanism of ActionCase Study Reference
AnticancerInduces apoptosis; inhibits proliferation
AntiviralInhibits viral replication
NeuroprotectiveModulates neurotransmitter systems
AnalgesicInteracts with pain pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrrolo-pyridine derivatives, differing primarily in substituent type and position. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference(s)
3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile Br at position 3, CN at 7 222.04 Intermediate in kinase inhibitor synthesis; bromine enhances halogen bonding
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe at 5, COOH at 2 206.17 High synthetic yield (80%); used in metal coordination studies
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile Pyrimidine core, CN at 4 158.15 High structural similarity (0.91); explored as a nucleoside analog
2-Amino-3-((3-chloro-4-fluorophenyl)amino)furo[2,3-c]pyridine-7-carbonitrile Furopyridine core, CN at 7 303.73 Potent kinase inhibitor; halogenated aryl group enhances target selectivity

Key Observations :

  • Electronic Effects: The cyano group at position 7 stabilizes the aromatic system via electron withdrawal, contrasting with carboxylic acid derivatives (e.g., 10a-c in ), which may participate in hydrogen bonding.
Pharmacological Relevance
  • Multitarget Potential: Analogues like tetrahydroindolo[2,3-c]quinolinones () demonstrate activity at L-type calcium channels and DYRK1A kinase.
Physicochemical Properties
  • Solubility: The methoxy group enhances hydrophilicity compared to brominated analogs (e.g., 3-Bromo-7-cyano-6-azaindole, logP ~2.5 predicted).
  • Stability: Cyano groups generally improve metabolic stability but may reduce aqueous solubility relative to carboxylic acids.

Preparation Methods

Acid-Promoted Intramolecular Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals

A highly efficient method involves the acid-promoted cyclization of 2-pyrrolecarboxylic acid amidoacetals to form the pyrrolo[2,3-c]pyridine-7-one scaffold, which can be further functionalized to yield the target compound.

  • Procedure : The amidoacetal precursor undergoes intramolecular cyclization under acidic conditions, typically using strong acids to promote ring closure.
  • Advantages : This method is scalable up to molar quantities without yield loss and allows regioselective alkylation or arylation at the nitrogen atom.
  • Reference : Nechayev et al. demonstrated this approach with pyrrolo[2,3-c]pyridine-7-ones, which can be adapted for methoxy and carbonitrile substitutions.

Suzuki Coupling for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is employed to introduce aryl groups at specific positions of the azaindole scaffold.

  • Reagents : 5-bromo-7-azaindole derivatives are reacted with phenylboronic acid or other boronic acids.
  • Catalysts : Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Conditions : Typically performed in a dioxane/water mixture at reflux temperatures for 1 to 16 hours.
  • Outcome : This allows selective functionalization, which can be modified to introduce the methoxy group at position 4 and the carbonitrile at position 7 after further transformations.
  • Reference : Described in patent WO2006063167A1, this method is well-established for pyrrolo[2,3-b]pyridine derivatives and adaptable to pyrrolo[2,3-c]pyridines.

Bromination and Tosylation for Functional Group Manipulation

Bromination at specific positions (e.g., position 3) is performed using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane.

  • Purpose : To activate the molecule for further substitution or cyclization steps.
  • Tosylation : Treatment with p-toluenesulfonyl chloride in the presence of bases (e.g., aqueous sodium hydroxide) facilitates leaving group formation, enabling nucleophilic substitution.
  • Conditions : Reaction temperatures range from 0 °C to room temperature, with reaction times from 10 minutes to 16 hours depending on reagents.
  • Reference : Detailed in WO2006063167A1, these steps are critical for preparing intermediates towards the target compound.

Cyclocondensation with Active Methylene Compounds

An alternative approach uses cyclocondensation reactions between amino-substituted pyrrole-carbonitrile derivatives and active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile) in acidic media.

  • Conditions : Refluxing in acetic acid with catalytic hydrochloric acid for several hours.
  • Outcome : Formation of substituted pyrrolo[2,3-b]pyridines, which can be tailored to include methoxy and carbonitrile groups.
  • Purification : Silica gel column chromatography.
  • Reference : This method is reported for pyrrolo[2,3-b]pyridine derivatives but can be adapted for the c-isomer scaffold.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Acid-Promoted Intramolecular Cyclization 2-pyrrolecarboxylic acid amidoacetals, strong acid Scalable, regioselective alkylation/arylation Requires specific amidoacetal precursors
Suzuki Coupling 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst, dioxane/water, reflux High selectivity, versatile for aryl substitutions Requires palladium catalyst, long reaction times
Bromination and Tosylation Bromine or NBS, p-toluenesulfonyl chloride, organic solvents, base Enables functional group activation for further reactions Sensitive to reaction conditions
Cyclocondensation with Active Methylene Compounds Amino-pyrrole-carbonitrile, acetylacetone or malononitrile, acetic acid, HCl catalyst Efficient two-component synthesis, straightforward purification Limited to certain substituents

Detailed Research Findings

  • The acid-promoted cyclization method provides a robust platform for synthesizing the pyrrolo[2,3-c]pyridine core with high yields and scalability, critical for industrial applications.
  • Suzuki coupling reactions enable the introduction of diverse substituents, including methoxy groups, by selecting appropriate boronic acids, allowing fine-tuning of the molecule’s electronic properties.
  • Bromination and tosylation steps are essential for preparing reactive intermediates, facilitating subsequent nucleophilic substitutions or cyclizations to install the carbonitrile group at the desired position.
  • Cyclocondensation reactions offer a complementary route, especially for derivatives closely related to pyrrolo[2,3-b]pyridines, and can be adapted for the c-isomer with optimization.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?

The synthesis typically involves cyclization or condensation reactions. For example, analogous pyrrolo-pyridine carbonitriles are synthesized via reactions between amino-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Regioselective functionalization can be achieved using methoxymethyl chloride for N-protection, though this may yield regioisomers requiring chromatographic separation .

Q. What analytical techniques are recommended for structural characterization?

Single-crystal X-ray diffraction is critical for resolving regiochemical ambiguities, as seen in studies of related pyrrolo-pyridines. For instance, dihedral angles between aromatic rings (e.g., 7.91° in a phenyl-substituted analog) and π–π interactions (centroid distances ~3.8 Å) confirm structural integrity . Complementary techniques include 1^1H NMR (e.g., δ 7.8–6.7 ppm for aromatic protons) and IR spectroscopy (e.g., 2225 cm1^{-1} for nitrile stretches) .

Q. How should researchers handle stability and storage of this compound?

Store under inert conditions (argon/nitrogen) at 2–8°C to prevent degradation. Sigma-Aldrich notes that analogs like 4-chloro-pyrrolo-pyrimidines are provided "as-is" without analytical guarantees, emphasizing the need for immediate purity validation via HPLC or TLC .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization?

Regioselectivity issues, such as the formation of 1:1.6 regioisomer ratios during methoxymethyl protection , can be addressed by optimizing reaction kinetics (e.g., temperature-controlled addition of reagents) or using directing groups. Computational modeling (DFT) may predict favorable reaction pathways to minimize byproducts.

Q. How can contradictory spectral data be resolved in structural assignments?

Discrepancies in NMR or mass spectra may arise from tautomerism or solvent effects. For example, intramolecular hydrogen bonds (C–H⋯O, 2.32 Å) in crystal structures can influence proton chemical shifts. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular geometry.

Q. What methodologies optimize yield in multistep syntheses?

Use flash chromatography (e.g., ethyl acetate/hexane gradients) for intermediates, as demonstrated in the purification of 4-chloro-pyrrolo-pyridine derivatives . For nitrile-containing analogs, propargyl bromide under anhydrous conditions (K2_2CO3_3, 60°C) improves electrophilic substitution efficiency .

Q. How does the methoxy group influence pharmacological activity?

Methoxy substituents enhance metabolic stability and modulate electronic effects, improving binding to biological targets. For example, pyrrolo-pyridine carbonitriles exhibit antidiabetic and antitumor activities via kinase inhibition . In vitro assays (e.g., IC50_{50} measurements) should compare methoxy-substituted analogs to unsubstituted counterparts.

Q. What are the implications of π–π interactions in crystal packing for material design?

Intermolecular π–π stacking (3.8 Å centroid distances) stabilizes 3D networks , which can inform co-crystal engineering for enhanced solubility or bioavailability. Pair with coformers like carboxylic acids to exploit hydrogen-bonding motifs observed in related structures .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

Variability may stem from differences in reagent purity (e.g., NaH mineral oil content ) or moisture sensitivity. Reproduce reactions under strictly anhydrous conditions and quantify byproducts via LC-MS. Document all parameters (e.g., stirring rate, solvent batch) to ensure reproducibility.

Q. Why do biological activity results vary between in vitro and in vivo models?

Poor pharmacokinetic properties (e.g., rapid hepatic clearance of nitriles) may reduce in vivo efficacy despite strong in vitro activity . Modify the scaffold with prodrug strategies (e.g., esterification of the nitrile group) to improve bioavailability.

Methodological Tables

Key Reaction Conditions References
Methoxymethyl protection (NaH, THF, rt)
Propargylation (K2_2CO3_3, 60°C)
Cyclization (acetic acid, reflux)
Analytical Parameters References
X-ray: R factor ≤ 0.046
1^1H NMR: Aromatic δ 6.7–8.4 ppm
IR: Nitrile stretch ~2225 cm1^{-1}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.